3-Bromo-5-{[butyl(ethyl)amino]methyl}aniline
Description
3-Bromo-5-{[butyl(ethyl)amino]methyl}aniline is a brominated aniline derivative with a tertiary aminoalkyl substituent at the 5-position of the aromatic ring. Its molecular structure combines a bromine atom (electron-withdrawing) and a butyl(ethyl)aminomethyl group (electron-donating), creating unique electronic and steric properties. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its dual functionality enables participation in cross-coupling reactions, nucleophilic substitutions, and catalytic transformations .
Properties
IUPAC Name |
3-bromo-5-[[butyl(ethyl)amino]methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN2/c1-3-5-6-16(4-2)10-11-7-12(14)9-13(15)8-11/h7-9H,3-6,10,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTNCTIDLXBQMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)CC1=CC(=CC(=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-{[butyl(ethyl)amino]methyl}aniline typically involves a multi-step process:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Bromination: The amine group is protected, and the aromatic ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS).
Substitution: The protected amine is deprotected, and the butyl(ethyl)amino group is introduced through a substitution reaction using appropriate alkylating agents.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-{[butyl(ethyl)amino]methyl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-Bromo-5-{[butyl(ethyl)amino]methyl}aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-{[butyl(ethyl)amino]methyl}aniline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
The following analysis categorizes structurally related bromoaniline derivatives based on substituent type, position, and functional group effects.
Substituent Position and Electronic Effects
3-Bromo-5-methoxyaniline
- Structure : Bromine at 3-position, methoxy group at 5-position.
- Properties: The methoxy group (-OCH₃) is electron-donating via resonance, enhancing the aromatic ring's electron density. This increases reactivity in electrophilic substitutions but reduces stability under acidic conditions compared to aminoalkyl-substituted analogs.
- Synthesis : Prepared via diazotization and reduction of nitro precursors using tin and hydrochloric acid .
- Applications : Used in palladium-catalyzed coupling reactions for pharmaceutical intermediates .
3-Bromo-4-[(dimethylamino)methyl]aniline
- Structure: Bromine at 3-position, dimethylaminomethyl group at 4-position.
- Properties: The aminoalkyl group at the 4-position introduces steric hindrance, altering regioselectivity in substitution reactions. The dimethylamino group (-N(CH₃)₂) provides stronger electron donation than methoxy, increasing solubility in polar solvents.
- Applications : Serves as a ligand in coordination chemistry and a precursor for bioactive molecules .
5-Bromo-2-{(triisopropylsilyl)ethynyl}aniline
- Structure : Bromine at 5-position, ethynyl-triisopropylsilyl group at 2-position.
- Properties: The silyl-protected alkyne enables Sonogashira couplings, while the bromine facilitates Suzuki-Miyaura reactions. The bulky silyl group enhances thermal stability but reduces reaction rates in sterically demanding environments .
Substituent Functional Group Diversity
3-Bromo-5-(trifluoromethyl)aniline
- Structure : Bromine at 3-position, trifluoromethyl (-CF₃) at 5-position.
- Properties: The -CF₃ group is strongly electron-withdrawing, deactivating the ring toward electrophilic attack. This compound exhibits higher acidity (pKa ~2.5) compared to aminoalkyl-substituted analogs.
- Challenges : Prone to impurities such as di-brominated byproducts during synthesis .
3-Bromo-5-(trifluoromethoxy)aniline
- Structure : Bromine at 3-position, trifluoromethoxy (-OCF₃) at 5-position.
- Properties : The -OCF₃ group combines electron-withdrawing (inductive) and electron-donating (resonance) effects, resulting in intermediate reactivity. It has a refractive index of 1.511 and molecular weight of 256.02 g/mol .
3-Bromo-5-(oxazol-5-yl)aniline
- Structure : Bromine at 3-position, oxazole heterocycle at 5-position.
- Properties: The oxazole ring introduces π-stacking capabilities and hydrogen-bonding sites, making it valuable in materials science. However, the heterocycle reduces solubility in non-polar solvents .
Comparative Data Table
Key Research Findings
- Reactivity Trends: Aminoalkyl-substituted bromoanilines (e.g., this compound) exhibit higher nucleophilic aromatic substitution rates than electron-withdrawing analogs like 3-Bromo-5-(trifluoromethyl)aniline due to enhanced electron density .
- Synthetic Challenges: Alkoxy-substituted derivatives (e.g., 3-Bromo-5-methoxyaniline) require careful control of reducing agents to avoid over-reduction, whereas aminoalkyl analogs are more stable under similar conditions .
- Thermal Stability: Silyl-protected alkynes (e.g., 5-Bromo-2-{(triisopropylsilyl)ethynyl}aniline) outperform aminoalkyl derivatives in high-temperature reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
